molecular formula C7H9BrS B2935794 3-Bromo-4-(propan-2-yl)thiophene CAS No. 1369146-51-9

3-Bromo-4-(propan-2-yl)thiophene

Cat. No.: B2935794
CAS No.: 1369146-51-9
M. Wt: 205.11
InChI Key: VECMRGDKMBWRIK-UHFFFAOYSA-N
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Description

3-Bromo-4-(propan-2-yl)thiophene: is an organic compound with the molecular formula C7H9BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the third position and an isopropyl group at the fourth position of the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(propan-2-yl)thiophene typically involves the bromination of 4-(propan-2-yl)thiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-(propan-2-yl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted thiophenes depending on the nucleophile used.

    Coupling Products: Biaryl compounds or other complex aromatic structures.

    Oxidation Products: Thiophene sulfoxides or sulfones.

    Reduction Products: Dihydrothiophenes.

Scientific Research Applications

Chemistry: 3-Bromo-4-(propan-2-yl)thiophene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex thiophene derivatives and conjugated polymers used in organic electronics .

Biology and Medicine: Thiophene derivatives, including this compound, have shown potential biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. They are studied for their interactions with biological targets and pathways .

Industry: In the industrial sector, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Properties

IUPAC Name

3-bromo-4-propan-2-ylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrS/c1-5(2)6-3-9-4-7(6)8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECMRGDKMBWRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369146-51-9
Record name 3-bromo-4-(propan-2-yl)thiophene
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